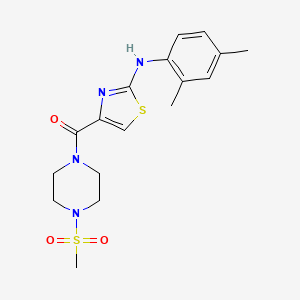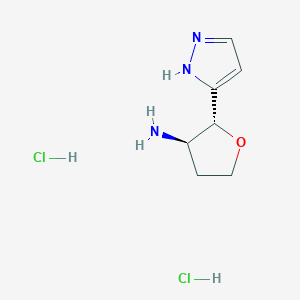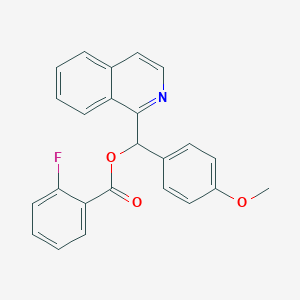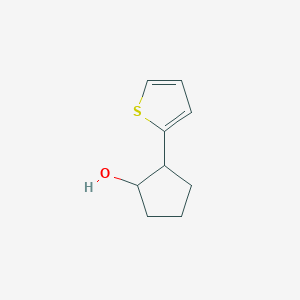
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-(furan-3-yl)benzylamine, is synthesized through a reaction between 4-(furan-3-yl)benzaldehyde and ammonia or an amine source under reductive amination conditions.
Sulfonylation: The benzylamine intermediate is then reacted with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the furan ring can be functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation of the furan ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substituted Derivatives: Products with various nucleophiles replacing the fluorine atoms.
Oxidized or Reduced Furans: Products with modified furan rings, such as epoxides or dihydrofurans.
Scientific Research Applications
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the furan and fluorine substituents can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-difluoro-N-(4-(thiophen-3-yl)benzyl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
2,6-difluoro-N-(4-(pyridin-3-yl)benzyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. The furan ring can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,6-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-15-2-1-3-16(19)17(15)24(21,22)20-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPEOMUOHKITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N'-[3-(TRIFLUOROMETHYL)PHENYL]BUT-2-ENEDIAMIDE](/img/structure/B2587152.png)
![4-{[1-(Adamantane-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2587153.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2587157.png)


![N-(2,5-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2587160.png)

![1-(3,5-dimethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2587166.png)
![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
![methyl 4-({[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2587169.png)


![1-(2-fluorophenyl)-4-[1-(2-hydroxy-3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2587174.png)
